molecular formula C12H10N2 B094293 Pyridine, 2-[2-(3-pyridinyl)ethenyl]- CAS No. 17755-52-1

Pyridine, 2-[2-(3-pyridinyl)ethenyl]-

Cat. No. B094293
CAS RN: 17755-52-1
M. Wt: 182.22 g/mol
InChI Key: AUXDIUGCNUFQEM-VOTSOKGWSA-N
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Description

Synthesis Analysis

The synthesis of various pyridine derivatives has been explored in several studies. For instance, bifunctional 2-(diphenylphosphino)pyridine N,P-dioxides were prepared by oxidation of the corresponding P-oxides, demonstrating a method for creating ligands with potential coordination chemistry applications . Another study reported the synthesis of 1-butyl-4-[2-(3,5-dimethoxy-4-hydroxyphenyl)ethenyl)]pyridinium chloride tetrahydrate, providing detailed structural and spectroscopic elucidation . Additionally, the synthesis of 3-ethenylpyrazolo[1,5-a]pyridines was achieved through the thermolysis of 2-allylidene-1,2-dihydropyridines, indicating a route for creating pyrazolopyridine derivatives .

Molecular Structure Analysis

The molecular structures of synthesized pyridine derivatives have been determined using various techniques. Single-crystal X-ray diffraction analyses were used to reveal the crystal and molecular structures of uranium complexes with 2-(diphenylphosphino)pyridine N,P-dioxides . Similarly, the structure of 1-butyl-4-[2-(3,5-dimethoxy-4-hydroxyphenyl)ethenyl)]pyridinium chloride tetrahydrate was elucidated using single-crystal X-ray diffraction, supported by quantum chemical calculations . The crystal structures of organic-inorganic hybrid materials containing 4-[(E)-2-(pyridin-1-ium-2-yl)ethenyl]pyridinium cations were also determined, showcasing the formation of a three-dimensional network .

Chemical Reactions Analysis

Several studies have investigated the chemical behavior of pyridine derivatives. For example, 2-[2-(2-Pyrrolyl)ethenyl]pyridine undergoes intramolecular hydrogen atom transfer upon irradiation, influenced by intramolecular hydrogen bonding and solvent effects . Pyridines have been shown to react with acylacetylenes and water to yield 5-[(Z)-acylethenyl]amino-2,4-pentadienals in a stereoselective manner . The Knoevenagel condensation reaction between 2-methylpyridine and p-fluorobenzaldehyde resulted in the formation of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol and its dehydration compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives have been characterized through various analytical techniques. Infrared and NMR spectroscopy were used to characterize the ligands in the study of uranium complexes . The novel chloride salt of 1-butyl-4-[2-(4-hydroxyphenyl)ethenyl)]pyridine was analyzed using IR-spectroscopy, UV-spectroscopy, and mass spectrometry, revealing solvatochromic effects and the formation of H-aggregates in polar protic solvents . The organic-inorganic hybrid compounds were characterized by FT-IR spectroscopy and thermogravimetric analysis, indicating their stability and potential for hydrogen-bonding interactions .

Safety And Hazards

Safety data sheets provide information about the potential hazards of a chemical compound, including "Pyridine, 2-[2-(3-pyridinyl)ethenyl]-" . It’s important to follow safety guidelines when handling this compound.

Future Directions

The future directions of research involving “Pyridine, 2-[2-(3-pyridinyl)ethenyl]-” could involve further exploration of its synthesis methods, chemical reactions, and potential applications .

properties

IUPAC Name

2-[(E)-2-pyridin-3-ylethenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-2-9-14-12(5-1)7-6-11-4-3-8-13-10-11/h1-10H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXDIUGCNUFQEM-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=C/C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601263077
Record name Pyridine, 2-[2-(3-pyridinyl)ethenyl]-, (E)-
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Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Pyridyl)-2-(3-Pyridyl)-Ethylene

CAS RN

13362-75-9, 17755-52-1
Record name Pyridine, 2-[2-(3-pyridinyl)ethenyl]-, (E)-
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Record name (E)-2-(2-(3-Pyridyl)vinyl)pyridine
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Record name 1-(2-Pyridyl)-2(3-pyridly)ethylene
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Record name MLS000737373
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Record name Pyridine, 2-[2-(3-pyridinyl)ethenyl]-, (E)-
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Record name 1-(2-PYRIDYL)-2-(3-PYRIDYL)-ETHYLENE
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